
Methyl 4-(cyclopentyloxy)benzoate
Overview
Description
Methyl 4-(cyclopentyloxy)benzoate is an aromatic ester characterized by a benzoate core substituted with a cyclopentyloxy group at the para position. The cyclopentyloxy moiety consists of a cyclopentane ring linked via an ether oxygen, contributing to the compound’s lipophilicity and steric bulk. The compound’s structure aligns with intermediates used in medicinal chemistry, such as retinoic acid receptor modulators , and its physicochemical properties (e.g., molecular weight: 220.26 g/mol, formula: C₁₃H₁₆O₃) position it as a versatile scaffold for further functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(cyclopentyloxy)benzoate can be synthesized through the esterification of 4-(cyclopentyloxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(cyclopentyloxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-(cyclopentyloxy)benzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: 4-(cyclopentyloxy)benzoic acid.
Reduction: 4-(cyclopentyloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 4-(cyclopentyloxy)benzoate is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential pharmaceutical applications, including drug delivery systems and prodrug formulations.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 4-(cyclopentyloxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentyloxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes .
Comparison with Similar Compounds
Structural Comparisons
Methyl 4-(cyclopentyloxy)benzoate belongs to a broader class of substituted benzoate esters. Key structural analogs include:
- Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate : Features a smaller cyclopropane ring and an additional hydroxyl group at the meta position, increasing polarity .
- Methyl 4-(2-cyanophenyl)benzoate: Substituted with a planar, electron-withdrawing cyano group, enhancing electronic conjugation .
Physicochemical Properties
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Features |
---|---|---|---|
This compound | C₁₃H₁₆O₃ | 220.26 | Cyclopentyloxy (lipophilic, bulky) |
Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | C₁₂H₁₄O₄ | 222.24 | Cyclopropylmethoxy (smaller ring), hydroxyl |
Methyl 4-(2-cyanophenyl)benzoate | C₁₅H₁₁NO₂ | 237.26 | 2-Cyanophenyl (electron-withdrawing) |
Methyl 4-{[(6-methylcyclohex-3-en-1-yl)methoxy]methyl}benzoate | C₁₇H₂₂O₃ | 274.35 | Cyclohexenylmethoxy (unsaturated, steric bulk) |
Key Observations :
- Lipophilicity: The cyclopentyloxy group in the target compound enhances lipophilicity compared to smaller rings (e.g., cyclopropane) or polar substituents (e.g., cyano) .
- Steric Effects : Bulkier substituents, such as cyclohexenylmethoxy, may hinder crystallization or interaction with biological targets .
Data Tables
Table 1: Structural and Physicochemical Comparison
Property | This compound | Methyl 4-(cyclopropylmethoxy)-3-hydroxybenzoate | Methyl 4-(2-cyanophenyl)benzoate |
---|---|---|---|
Molecular Formula | C₁₃H₁₆O₃ | C₁₂H₁₄O₄ | C₁₅H₁₁NO₂ |
Molecular Weight (g/mol) | 220.26 | 222.24 | 237.26 |
Substituent Type | Alkoxy (bulky) | Alkoxy (small) + hydroxyl | Aryl (electron-withdrawing) |
Key Application | Medicinal intermediate | Pharmaceutical candidate | Structural studies |
Reference |
Biological Activity
Methyl 4-(cyclopentyloxy)benzoate is a compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
This compound is an ester derived from benzoic acid and cyclopentanol. Its molecular formula is , and it features a cyclopentyloxy group attached to the para position of the benzoate moiety. This structural configuration is significant as it influences the compound's reactivity and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity . Studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi, suggesting that this compound may possess similar properties. The mechanism often involves disrupting cellular membranes or inhibiting essential metabolic pathways in microorganisms .
Anticancer Activity
This compound has also been investigated for its anticancer potential . Preliminary studies suggest that it may interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. This modulation can lead to apoptosis (programmed cell death) in certain cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell metabolism, thereby reducing the viability of pathogenic microorganisms and cancer cells.
- Receptor Modulation : It is hypothesized that this compound may modulate receptor activities, impacting various signaling pathways that are crucial for cellular function.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of this compound found it effective against several strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be relatively low, indicating strong activity.
- Anticancer Research : In vitro studies demonstrated that this compound could significantly reduce the proliferation of breast cancer cells (MCF-7). The compound induced apoptosis through activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Cyclopentyloxy group | Antimicrobial, Anticancer |
Methyl 4-(methoxy)benzoate | Methoxy group | Moderate antimicrobial activity |
Methyl 3,5-dinitrobenzoate | Dinitro substitution | Strong antimicrobial properties |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms underlying the activities of this compound. Potential future studies could focus on:
- In vivo Studies : Evaluating the efficacy and safety of the compound in animal models.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Formulation Development : Exploring formulations for enhanced bioavailability and targeted delivery in therapeutic applications.
Properties
IUPAC Name |
methyl 4-cyclopentyloxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-13(14)10-6-8-12(9-7-10)16-11-4-2-3-5-11/h6-9,11H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBACDACLAMNTQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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